molecular formula C11H13ClN4 B1407274 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile CAS No. 1558365-04-0

2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile

Cat. No.: B1407274
CAS No.: 1558365-04-0
M. Wt: 236.7 g/mol
InChI Key: NNHVBNMAOICWRC-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile is a versatile chemical intermediate designed for research and development applications. The presence of both a chloro substituent and a carbonitrile group on the pyridine core, combined with the 4-methylpiperazine moiety, makes this compound a valuable scaffold in medicinal chemistry. Its structure is analogous to other reported compounds used in the synthesis of kinase inhibitors and neuroactive agents . Researchers can utilize this building block to construct more complex molecules for pharmaceutical and agrochemical discovery. The 4-methylpiperazine group is a common pharmacophore known to influence the physicochemical properties and biological activity of lead compounds . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-15-2-4-16(5-3-15)11-7-9(8-13)6-10(12)14-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHVBNMAOICWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile may involve the following general strategies:

Possible Synthesis Methods

Based on the general strategies, the following methods could be used:

  • Starting Material Synthesis: Begin with a pyridine derivative that can be modified to include the chloro, methylpiperazinyl, and cyano groups.
  • Chlorination: Introduce a chlorine atom at the 2-position of the pyridine ring. This may involve using reagents like SO\$$2\$$Cl\$$2\$$ with a radical initiator.

    Add SO\$$2\$$ Cl\$$2\$$ dropwise to the compound 2-chloro-4-methylpyridine, add a free radical initiator in batches during the dropwise addition, and distill under reduced pressure to obtain the compound 2-chloro-4-chloromethylpyridine.

  • Piperazine Installation: Introduce the 4-methylpiperazin-1-yl group at the 6-position via nucleophilic aromatic substitution. This involves reacting a chloro-substituted pyridine with N-methylpiperazine.
  • Nitrile Installation : Introduce the carbonitrile group at the 4-position. This can be done using several methods.

Key Considerations

  • Protecting Groups: It may be necessary to use protecting groups to control the regioselectivity of the reactions. For instance, nitrogen protecting groups like Boc can be used to improve the solubility of the compound and prevent unwanted reactions.

    Use of a protecting group improves the solubility of the compound, facilitating further reaction. Furthermore, a protecting group prevents reaction of the amine in subsequent steps until needed.

  • Reaction Conditions: Optimize reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Substitution reactions: The piperazine moiety can be modified through substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis5 µM
Staphylococcus aureus10 µM
Escherichia coli15 µM

The compound's ability to inhibit microbial growth suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Anticancer Properties

The compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug. The mechanisms involved may include:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle in cancer cells.
  • Induction of apoptosis : It activates apoptotic pathways leading to cancer cell death.

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in microbial metabolism, particularly in pathogens like Mycobacterium tuberculosis. This inhibition can hinder the growth and survival of these pathogens, providing a basis for developing new antimicrobial therapies.

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that at a concentration of 5 µM, the compound effectively inhibited bacterial growth, suggesting its potential role in tuberculosis treatment protocols.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A separate study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant anticancer activity. Further mechanistic studies are warranted to explore its pathways of action.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Hydroxyl vs. Alkoxy Groups
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (): The hydroxyl group at the para-position increases polarity, leading to higher solubility in polar solvents (e.g., water or ethanol) compared to the target compound’s isopropoxy group.
  • 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one ():
    Substitution with a piperidinylmethyl group results in a melting point of 82–83°C, significantly lower than sulfur-containing analogues, highlighting the impact of hydrogen-bonding capability versus steric bulk .
Sulfur-Containing Analogues
  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one ():
    The sulfanylidene group introduces strong electron-withdrawing effects, increasing thermal stability (melting point: 137.3–138.5°C). This contrasts with the target compound’s alkoxy group, which provides moderate electron-donating character .
  • 1-(4-Bromo-2-(methylsulfonyl)phenyl)ethan-1-ol ():
    The sulfonyl group enhances oxidative stability and polarity, making this derivative more reactive in nucleophilic substitutions compared to the target compound’s isopropoxy group .

Halogenation Patterns

Bromo-Fluoro Combinations
  • 1-(4-Bromo-2-fluorophenyl)ethanone (): Fluorine’s electron-withdrawing effect at the ortho-position increases the acetyl group’s electrophilicity, facilitating reactions like Friedel-Crafts acylations. This contrasts with the target compound’s isopropoxy group, which may sterically hinder such reactions .

Alkoxy Chain Length Variations

Biological Activity

2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile (CAS No. 1175689-23-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The molecular formula of this compound is C11H14ClN4, with a molecular weight of approximately 202.256 g/mol. The structure includes a pyridine ring substituted with a chlorinated carbon and a piperazine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H14ClN4
Molecular Weight202.256 g/mol
CAS Number1175689-23-2
LogP0.70798

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown promising cytotoxicity against various cancer cell lines, indicating that modifications in the piperazine and pyridine structures can enhance their efficacy.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known microtubule-targeting agents (MTAs). This disruption leads to cell cycle arrest and subsequent cell death .
  • Case Study : A study on related compounds demonstrated that they could activate autophagic pathways as a survival mechanism in colon cancer cells, suggesting that combining MTAs with autophagy inhibitors could enhance therapeutic efficacy .

Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Apoptosis : Research indicated that specific derivatives could significantly induce apoptosis in HeLa cells with IC50 values in the low micromolar range (e.g., IC50 = 7.01 ± 0.60 µM) .
  • Inhibition Studies : Compounds structurally similar to this compound were tested for their ability to inhibit key enzymes involved in cancer progression, such as Aurora-A kinase, showing effective inhibition at sub-micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyridine core. For example, introducing the 4-methylpiperazine group via SNAr (nucleophilic aromatic substitution) under anhydrous conditions using polar aprotic solvents like DMF or DMSO. Optimization includes temperature control (60–100°C), stoichiometric excess of 4-methylpiperazine, and catalytic bases (e.g., K₂CO₃) to enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Storage in airtight containers under inert gas (N₂/Ar) to mitigate hydrolysis of the carbonitrile group.
  • Emergency protocols for spills (neutralization with activated carbon) and accidental exposure (immediate rinsing with water, followed by medical consultation) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylpiperazinyl protons at δ ~2.5–3.5 ppm, pyridine ring protons at δ ~7.0–8.5 ppm).
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1550 cm⁻¹ (aromatic C=C).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve conformational discrepancies. For example, torsional angles in the piperazinyl group may differ from DFT-optimized geometries due to crystal packing forces.
  • Dynamic NMR : Variable-temperature NMR can detect rotational barriers in the piperazinyl group, explaining deviations from static computational models.
  • Multi-Technique Validation : Combine XRD, NMR, and IR to reconcile electronic vs. steric effects .

Q. What strategies are employed to modify the piperazinyl moiety to enhance biological activity while maintaining stability?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to improve metabolic stability without compromising solubility.
  • Ring Functionalization : Replace the methyl group with bioisosteres (e.g., ethyl, cyclopropyl) to modulate lipophilicity and receptor binding.
  • pH-Dependent Studies : Evaluate protonation states of the piperazinyl nitrogen under physiological pH (e.g., 7.4) to optimize pharmacokinetics .

Q. In crystallographic studies, what challenges arise in determining the molecular conformation of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/water mixtures improves crystal quality.
  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered piperazinyl or pyridyl groups.
  • Twinned Data : Apply twin-law matrices in SHELXE for datasets with overlapping reflections.
  • Validation Tools : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile
Reactant of Route 2
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2-Chloro-6-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile

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